

SBI-581 experimental variability and reproducibility

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Compound of Interest

Compound Name: SBI-581

Cat. No.: B10831308

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Technical Support Center: SBI-581

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of **SBI-581**, a potent and selective inhibitor of the serine-threonine kinase TAO3. This document addresses potential issues related to experimental variability and reproducibility through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is **SBI-581** and what is its mechanism of action?

A1: **SBI-581** is an orally active and potent selective inhibitor of the serine-threonine kinase TAO3, with an IC₅₀ of 42 nM.^{[1][2]} Its mechanism of action involves the inhibition of TAO3, which in turn promotes the accumulation of the invadopodia scaffold protein TKS5α at RAB11-positive vesicles.^[1] This ultimately leads to the inhibition of invadopodia formation, which are crucial cellular structures for cancer cell invasion and metastasis.^[1]

Q2: What is the primary application of **SBI-581** in research?

A2: **SBI-581** is primarily used in cancer research to study the role of TAO3 in cancer invasion and tumor growth. It has been shown to reduce invadopodia function, inhibit 3D tumor growth, and decrease extravasation in preclinical models.^[3]

Q3: What are the recommended storage conditions for **SBI-581**?

A3: For long-term storage, **SBI-581** stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[\[1\]](#)

Q4: What is the selectivity profile of **SBI-581**?

A4: **SBI-581** demonstrates moderate selectivity for TAO3. For instance, its IC50 for MEKK3 is 237 nM, which is more than 5-fold higher than its IC50 for TAO3.[\[2\]](#)

Quantitative Data Summary

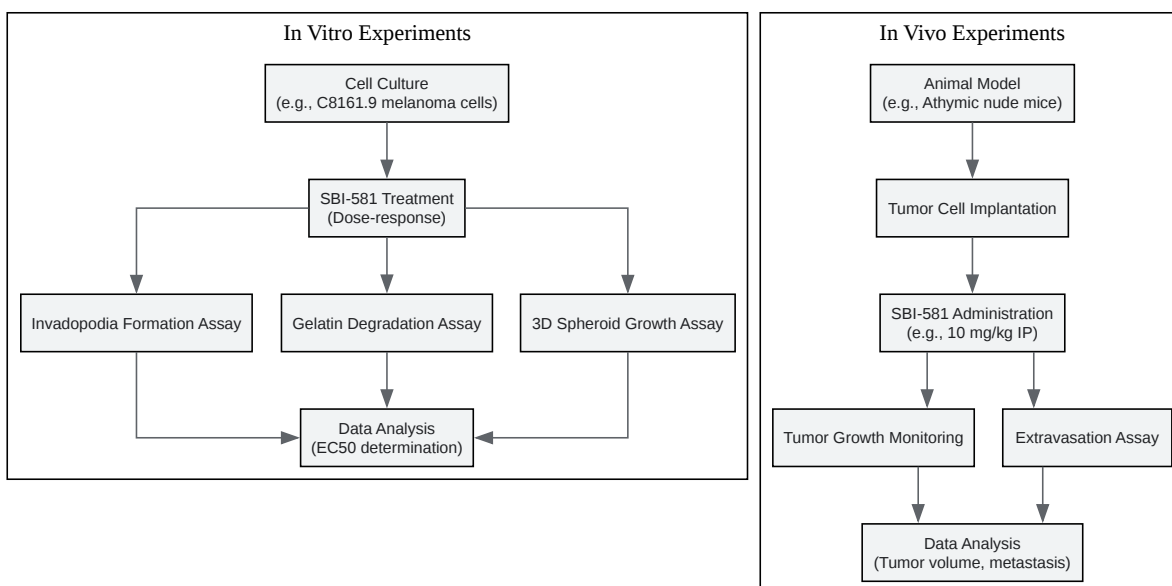
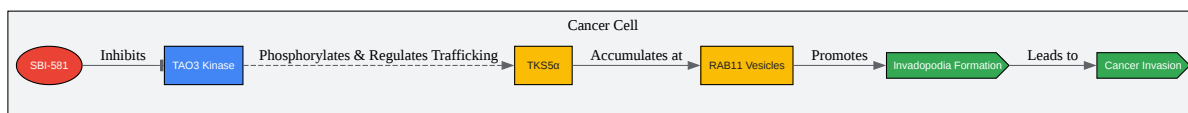
Table 1: In Vitro Potency of **SBI-581**

Target	IC50	Assay Type	Reference
TAO3	42 nM	Kinase Assay	[2]
MEKK3	237 nM	Kinase Assay	[2]

Table 2: Pharmacokinetic Properties of **SBI-581** in Mice

Parameter	Value	Dosing Route	Dose	Reference
Half-life (t1/2)	1.5 hr	Intraperitoneal (IP)	10 mg/kg	[1] [3]
Cmax	~2 µM	Intraperitoneal (IP)	10 mg/kg	[3]
AUC	1202 hr*ng/mL	Intraperitoneal (IP)	10 mg/kg	[1] [3]
Oral Bioavailability (%F)	<5%	Oral (PO)	10 mg/kg	[3]

Signaling Pathway and Experimental Workflow



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References

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